molecular formula C6H12Br2O2 B3053461 1,4-Bis(bromomethoxy)butane CAS No. 53970-35-7

1,4-Bis(bromomethoxy)butane

Cat. No. B3053461
CAS RN: 53970-35-7
M. Wt: 275.97 g/mol
InChI Key: LHTXHHKJVUNIOQ-UHFFFAOYSA-N
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Description

1,4-Bis(bromomethoxy)butane is an organic compound that is mainly used as an intermediate in organic synthesis . It has a molecular formula of C6H12Br2O2 .


Molecular Structure Analysis

1,4-Bis(bromomethoxy)butane contains a total of 21 bonds, including 9 non-H bonds, 5 rotatable bonds, and 2 aliphatic ethers . The structure of a similar compound, 1,4-Bis(p-bromophenoxy)butane, has been determined by single-crystal X-ray analysis .


Physical And Chemical Properties Analysis

1,4-Bis(bromomethoxy)butane has a molecular weight of 275.97 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of 1,4-Bis(bromomethoxy)butane derivatives has been a subject of research, particularly using single-crystal X-ray analysis. For instance, the structure of 1,4-Bis(p-bromophenoxy) butane was determined, revealing a gauche-trans-gauche conformation in the methylene chain (Ishikawa et al., 1971).

Synthesis and Chemical Reactivity

  • Studies have explored the synthesis of various compounds from 1,4-Bis(bromomethoxy)butane. For example, research on the synthesis of bis-phosphonium salts from 6-bromo-1,2-naphthoquinone and α,ω-bis(diphenylphosphino)alkanes involved 1,4-Bis(diphenylphosphino)butane (Khasiyatullina et al., 2011).
  • Another study explored the use of 1,4-Bis(bromomethoxy)butane in the synthesis of bis coumarinyl methanes, highlighting its efficiency and environmental friendliness (Nikpassand et al., 2017).

Chemical Analysis and Theoretical Studies

  • Theoretical approaches such as Density Functional Theory have been applied to study the tautomerization mechanism of derivatives of 1,4-Bis(bromomethoxy)butane, providing insights into their chemical behavior and potential as anticancer drugs (Razavi, 2020).
  • Research on the complexation of 1,4-Bis(pyridinium)butanes by negatively charged carboxylatopillar[5]arene revealed insights into the binding behavior and potential applications in molecular assembly (Li et al., 2011).

Safety and Hazards

While specific safety data for 1,4-Bis(bromomethoxy)butane is not available, it’s important to handle similar brominated compounds with care. For example, 2-Bromobutane is classified as a highly flammable liquid and vapor, and it’s harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1,4-bis(bromomethoxy)butane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2O2/c7-5-9-3-1-2-4-10-6-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTXHHKJVUNIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCBr)COCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202267
Record name 1,4-Bis(bromomethoxy)butane
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Molecular Weight

275.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53970-35-7
Record name 1,4-Bis(bromomethoxy)butane
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Record name 1,4-Bis(bromomethoxy)butane
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Record name NSC233053
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Record name 1,4-Bis(bromomethoxy)butane
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Record name 1,4-bis(bromomethoxy)butane
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Record name 1,4-Bis(bromomethoxy)butane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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